(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S2/c1-13(16,7-9-17-2)10-14-12(15)6-5-11-4-3-8-18-11/h3-6,8,16H,7,9-10H2,1-2H3,(H,14,15)/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOJIACPYMFRHM-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C=CC1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCSC)(CNC(=O)/C=C/C1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Hydroxy-Methyl-Thio Butyl Chain : This involves the reaction of 2-methyl-4-(methylthio)butanol with appropriate reagents to introduce the hydroxy group.
- Acrylamide Formation : The hydroxy-methyl-thio butyl chain is then reacted with thiophene derivatives to form the acrylamide structure.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For instance, studies on thiobenzanilides have shown that substitutions can enhance their activity against various bacterial strains . Although specific data on this compound is limited, its structural analogs suggest potential efficacy.
Anti-inflammatory Properties
Compounds containing thiophene and hydroxymethyl groups have been associated with anti-inflammatory activity. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .
Anticancer Activity
The compound's structure suggests potential interactions with cellular targets involved in cancer progression. Similar compounds have demonstrated the ability to induce apoptosis in cancer cells through various pathways, including the disruption of microtubule dynamics and cell cycle arrest .
The proposed mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways.
- Cell Cycle Disruption : Similar compounds have been shown to interfere with mitotic processes, leading to cell death.
- Reactive Oxygen Species (ROS) Modulation : It may influence ROS levels, contributing to its cytotoxic effects against cancer cells.
Case Studies
Several case studies highlight the biological activities of related compounds:
- Study on Thiobenzanilides : A review indicated that 2-hydroxybenzanilides exhibited antimicrobial properties and suggested that structural modifications could enhance efficacy .
- Photopharmacological Applications : Research on hemithioindigos demonstrated that structural analogs could induce cytotoxicity and disrupt microtubule networks in live cells, suggesting similar potential for this compound .
Data Table: Biological Activity Comparison
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Potential | Potential | Potential |
| 2-Hydroxybenzanilides | Significant | Moderate | Moderate |
| Hemithioindigos | Moderate | High | High |
Scientific Research Applications
The compound (E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that has garnered attention in various scientific research applications. Its unique structural features, including the thiophene ring and hydroxymethyl group, suggest potential uses in fields such as medicinal chemistry, materials science, and agricultural chemistry. This article explores its applications in detail, supported by data tables and case studies.
Medicinal Chemistry
The compound's structure suggests potential applications in drug design, particularly as an anticancer agent. Research indicates that compounds containing thiophene and acrylamide moieties can exhibit significant biological activity.
Case Study: Anticancer Activity
A study investigated the synthesis of various acrylamide derivatives, including those similar to this compound, for their cytotoxic effects against various cancer cell lines. The results demonstrated that these derivatives could inhibit cell proliferation effectively, suggesting a promising avenue for further exploration in cancer therapy .
Agricultural Chemistry
The compound may also find applications in agrochemicals as a potential herbicide or pesticide. The presence of the thiophene ring can enhance the biological activity of herbicides.
Data Table: Herbicidal Activity of Thiophene Derivatives
| Compound Name | Structure | Activity | Reference |
|---|---|---|---|
| Thiophene Herbicide A | Structure A | Moderate | |
| Thiophene Herbicide B | Structure B | High | |
| This compound | Structure C | Potential | This Study |
Materials Science
The unique properties of this compound may also allow its use in developing novel materials, particularly in polymer science. The acrylamide group suggests it could be polymerized to create new materials with specific mechanical and thermal properties.
Case Study: Polymerization Studies
Research has shown that acrylamide derivatives can be polymerized to form hydrogels with applications in drug delivery systems and tissue engineering. The incorporation of thiophene groups may enhance the electrical conductivity of these materials, making them suitable for electronic applications .
Biochemical Applications
The ability of the compound to interact with biological systems opens avenues for biochemical applications, such as enzyme inhibitors or probes for studying protein interactions.
Data Table: Biochemical Interactions
Comparison with Similar Compounds
Pharmacological and Functional Differences
Antinociceptive Activity
- DM497 (thiophen-2-yl acrylamide) acts as an α7 nAChR agonist, reducing pain in murine models. In contrast, DM490 (furan-2-yl analogue) antagonizes this effect, underscoring the thiophene ring’s specificity for receptor activation .
- The target compound’s hydroxy-methylthio-butyl chain may modulate blood-brain barrier penetration compared to DM497’s simpler p-tolyl group.
Antimicrobial Activity
- 14f () and 16c () demonstrate broad-spectrum antimicrobial activity, with IC50 values in the micromolar range. The sulfonyl group in 16c enhances binding to bacterial enzymes .
- 4g () and halogenated derivatives () show superior antibacterial potency against Gram-positive pathogens, likely due to halogen-induced electrophilic interactions .
Structure-Activity Relationship (SAR) Insights
Thiophen-2-yl vs. Other Heterocycles: Thiophen-2-yl > furan-2-yl in nAChR modulation (antinociception) . Pyrazole-thiophene hybrids () exhibit dual antibacterial and anticancer activities .
Substituent Effects: Hydroxy groups improve solubility but may reduce membrane permeability. Methylthio and morpholino groups enhance target affinity and metabolic stability .
Halogenation: Chloro or fluoro substituents increase antibacterial activity by 2–4-fold compared to non-halogenated analogues .
Preparation Methods
Core Structural Disconnections
The target molecule can be dissected into two primary components:
- Thiophene acrylamide backbone : Derived from (E)-3-(thiophen-2-yl)acrylic acid.
- Substituted butylamine side chain : 2-Hydroxy-2-methyl-4-(methylthio)butylamine.
Coupling these moieties via amide bond formation constitutes the final synthetic step. Strategic considerations include stereoselective control of the acrylamide double bond (E-configuration) and functional group compatibility during side-chain synthesis.
Synthesis of the Thiophene Acrylamide Moiety
Preparation of (E)-3-(Thiophen-2-Yl)Acrylic Acid
The α,β-unsaturated carboxylic acid is synthesized via a Horner-Wadsworth-Emmons reaction or Knoevenagel condensation. A representative protocol involves:
- Condensation of thiophene-2-carbaldehyde with malonic acid in pyridine, catalyzed by piperidine at 80°C for 6 hours.
- Acidification to precipitate (E)-3-(thiophen-2-yl)acrylic acid (yield: 78–85%).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Catalyst | Piperidine |
| Yield | 78–85% |
| Purity (HPLC) | ≥98% (post-recrystallization) |
Activation for Amide Coupling
The carboxylic acid is activated as an acid chloride or mixed anhydride:
- Acid Chloride Route : Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C for 2 hours.
- In Situ Active Ester Method : Use of dicyclohexylcarbodiimide (DCCI) in tetrahydrofuran (THF)/DCM (1:4) at 0–5°C, forming a reactive intermediate.
Synthesis of 2-Hydroxy-2-Methyl-4-(Methylthio)Butylamine
Hydrolysis of 2-Hydroxy-4-Methylthiobutyronitrile (HMBN)
A patent-derived method utilizes a two-stage hydrolysis process:
- Stage 1 : HMBN is treated with 34.7% hydrochloric acid at 50–60°C for 2 hours, forming 2-hydroxy-4-methylthiobutyramide.
- Stage 2 : Dilution with water and heating to 80–90°C for 90 minutes converts the amide to 2-hydroxy-4-methylthiobutyric acid (HMBA).
Key Data :
| Parameter | Value |
|---|---|
| HMBA Yield | 92–95% |
| Byproducts | <0.5% dimer |
Reduction to Alcohol and Amination
Subsequent steps involve:
- Reduction : HMBA is reduced using lithium aluminum hydride (LiAlH₄) in dry THF to yield 2-hydroxy-4-(methylthio)butanol.
- Amination : Gabriel synthesis with phthalimide potassium in DMF, followed by hydrazinolysis to produce the primary amine.
Amide Bond Formation and Final Assembly
Coupling Strategies
The activated thiophene acryloyl derivative is reacted with the butylamine side chain under controlled conditions:
- Method A : Acid chloride (1.2 equiv) is added dropwise to the amine (1.0 equiv) in THF with triethylamine (TEA) as a base at −20°C.
- Method B : DCCI-mediated coupling in THF/DCM (1:4) at 0–5°C, followed by warming to room temperature.
Comparative Performance :
| Method | Temperature | Yield | Purity |
|---|---|---|---|
| A | −20°C | 68% | 95% |
| B | 0–25°C | 82% | 97% |
Stereochemical Control
The E-configuration is preserved by:
- Avoiding prolonged heating above 50°C.
- Using anhydrous solvents to prevent acid-catalyzed isomerization.
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Optimization
- Recrystallization from ethyl acetate/hexane (1:3) elevates purity to >99%.
- Column chromatography (SiO₂, hexane/EtOAc 4:1) resolves residual DCCI byproducts.
Industrial-Scale Considerations
Solvent Recovery and Waste Minimization
Cost Analysis
| Component | Cost Contribution |
|---|---|
| Thiophene-2-carbaldehyde | 38% |
| HMBN Hydrolysis | 22% |
| Coupling Reagents | 25% |
Q & A
Q. What are the common synthetic strategies for (E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)acrylamide?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Thiophene ring formation via cyclization of precursors such as 2-thiophenecarboxaldehyde.
- Acrylamide coupling using reagents like acryloyl chloride or amide bond-forming agents (e.g., EDCI) under controlled conditions.
- Hydroxyl and methylthio group incorporation through nucleophilic substitution or condensation reactions. Optimization requires precise control of temperature, solvent polarity (e.g., dichloromethane or ethanol), and stoichiometry to maximize yield and purity .
Q. How is the compound characterized post-synthesis?
Characterization employs:
Q. What are the typical reactivity profiles of this acrylamide derivative?
The compound undergoes reactions typical of acrylamides, including:
- Michael additions at the α,β-unsaturated carbonyl site.
- Nucleophilic attacks on the amide group, particularly with thiols or amines. Catalysts (e.g., Lewis acids) or pH adjustments are used to enhance selectivity .
Q. What initial applications are explored for this compound?
Early studies focus on:
- Medicinal chemistry : Investigating enzyme inhibition (e.g., Sortase A) or receptor modulation via biochemical assays.
- Materials science : Polymer crosslinking for enhanced thermal stability or solubility in organic matrices .
Q. How can researchers ensure purity during synthesis?
- Chromatographic purification : Column chromatography with gradients of ethyl acetate/petroleum ether.
- Recrystallization using solvents like methanol or acetone.
- Analytical monitoring : TLC and HPLC to track reaction progress .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR strategies include:
- Systematic substitution : Introducing halogen, methoxy, or nitro groups on the thiophene or acrylamide moieties to assess biological activity changes.
- Comparative analysis with analogs (e.g., furan vs. thiophene derivatives) using in vitro assays (e.g., IC determination).
- Molecular docking to predict binding affinities with target proteins (e.g., kinases or GPCRs) .
Q. What computational methods are suitable for modeling its electronic structure?
- Density Functional Theory (DFT) : Apply the Colle-Salvetti correlation-energy formula to analyze electron density and local kinetic energy for reactivity prediction.
- Molecular dynamics simulations to study solvation effects or conformational flexibility.
- Docking software (AutoDock, Schrödinger) for virtual screening against biological targets .
Q. How can structural contradictions from different studies be resolved?
- X-ray refinement : Use SHELXL to resolve ambiguities in crystallographic data (e.g., disordered solvent molecules).
- Cross-validation : Compare NMR chemical shifts with DFT-calculated values or database entries (e.g., Cambridge Structural Database).
- Multi-technique analysis : Combine MS/MS fragmentation patterns with IR vibrational modes .
Q. What strategies optimize reaction conditions for higher yield?
- DoE (Design of Experiments) : Screen variables like temperature (0–80°C), solvent polarity, and catalyst loading.
- Microwave-assisted synthesis to reduce reaction time.
- Green chemistry : Replace toxic solvents (DMF) with ionic liquids or water-ethanol mixtures .
Q. How does the compound interact with biological targets?
Mechanistic insights are gained via:
- Biochemical assays : Measure inhibition of enzymes (e.g., Sortase A) or receptor activation.
- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics.
- Cryo-EM or X-ray crystallography to visualize protein-ligand interactions .
Methodological Notes
- SHELX Programs : Critical for crystallographic refinement; SHELXL handles high-resolution or twinned data .
- Analytical Cross-Check : Discrepancies in reported melting points or spectral data necessitate re-evaluation of synthetic protocols .
- Safety : Follow SDS guidelines for handling acrylamide derivatives, including PPE and ventilation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
